molecular formula C22H14F2N6O2S B10901239 (7Z)-3-(difluoromethyl)-7-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

(7Z)-3-(difluoromethyl)-7-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B10901239
M. Wt: 464.4 g/mol
InChI Key: LYYGVOGGCXYRCF-AQTBWJFISA-N
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Description

The compound (7Z)-3-(difluoromethyl)-7-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic molecule featuring multiple functional groups, including a difluoromethyl group, a nitrophenyl group, and a triazolo-thiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-3-(difluoromethyl)-7-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step organic synthesis. A common route might include:

    Formation of the Triazolo-Thiadiazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiadiazole compounds under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents like difluoromethyl iodide or bromide in the presence of a base.

    Attachment of the Pyrrole and Nitrophenyl Groups: These groups can be introduced through cross-coupling reactions such as Suzuki or Heck reactions, utilizing palladium catalysts and appropriate ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs.

    Purification Techniques: Employing advanced chromatographic methods to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas over palladium or iron powder in acidic conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, iron powder, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various nucleophiles into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Due to its complex structure, it can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Incorporation into polymers to impart specific properties such as increased strength or thermal stability.

Mechanism of Action

The mechanism of action of (7Z)-3-(difluoromethyl)-7-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is largely dependent on its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrophenyl group can participate in π-π stacking interactions. The triazolo-thiadiazine core may interact with metal ions or other cofactors, modulating the activity of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Difluoromethyl Group : The presence of the difluoromethyl group can significantly alter the compound’s lipophilicity and metabolic stability, making it unique compared to similar compounds without this group.
  • Nitrophenyl Group : The specific positioning of the nitrophenyl group can influence the compound’s electronic properties and reactivity.

This detailed analysis highlights the complexity and potential applications of This compound in various scientific fields

Properties

Molecular Formula

C22H14F2N6O2S

Molecular Weight

464.4 g/mol

IUPAC Name

(7Z)-3-(difluoromethyl)-7-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C22H14F2N6O2S/c23-20(24)21-25-26-22-29(21)27-19(14-6-2-1-3-7-14)18(33-22)13-16-10-5-11-28(16)15-8-4-9-17(12-15)30(31)32/h1-13,20H/b18-13-

InChI Key

LYYGVOGGCXYRCF-AQTBWJFISA-N

Isomeric SMILES

C1=CC=C(C=C1)C\2=NN3C(=NN=C3S/C2=C\C4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])C(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SC2=CC4=CC=CN4C5=CC(=CC=C5)[N+](=O)[O-])C(F)F

Origin of Product

United States

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